

Imazalil: A Technical Review of its Genotoxic and Carcinogenic Potential

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Compound of Interest

Compound Name: Imazalil

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Introduction

Imazalil is a systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits and vegetables and for seed treatment.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] Given its widespread use, a thorough understanding of its toxicological profile, particularly its potential for genotoxicity and carcinogenicity, is essential for risk assessment and regulatory decision-making. This technical guide provides a comprehensive overview of the available data, focusing on key experimental findings, methodologies, and the proposed mechanisms of action.

Genotoxicity Profile

An extensive battery of in vitro and in vivo assays has been conducted to evaluate the genotoxic potential of **imazalil**. The overall weight of evidence from standard regulatory studies suggests that **imazalil** is not mutagenic.[4]

In Vitro Studies

In vitro assays have generally shown negative results for gene mutations and chromosomal aberrations.

- Bacterial Reverse Mutation Assay (Ames Test): **Imazalil** has been consistently found to be non-mutagenic in *Salmonella typhimurium* strains (e.g., TA97, TA98, TA100, TA1535, TA1538) both with and without metabolic activation (S9).[5][6]
- Chromosomal Aberration Test: Studies on human lymphocytes have shown no increase in chromosomal aberrations with or without metabolic activation.[5] However, some studies have reported positive findings for chromosomal aberrations and micronuclei formation in human lymphocytes at higher concentrations.[7][8]
- Comet Assay: Recent studies using the comet assay on human lymphocytes have indicated that **imazalil** can induce DNA damage in a dose-dependent manner.[9][10]

In Vivo Studies

In vivo studies in mammals have largely failed to demonstrate genotoxic effects.

- Micronucleus Test: **Imazalil** did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice when administered orally.[5][6]
- Dominant Lethal Test: No dominant lethal mutagenic effects were observed in male and female mice.[11][12]

Summary of Genotoxicity Data

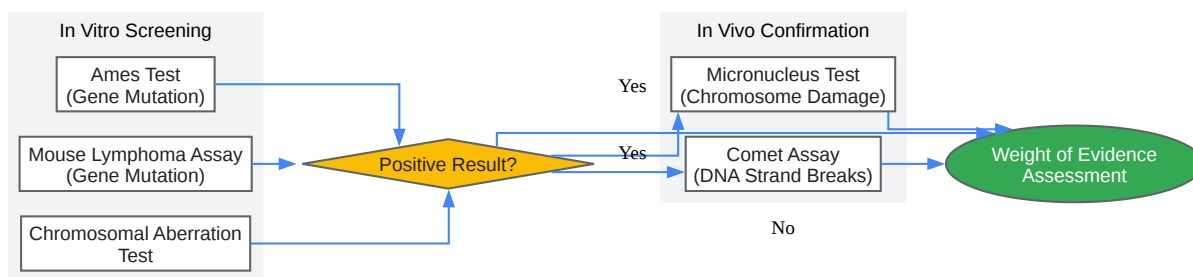
Assay System	Test Organism/Cell Line	Concentration/Dose	Metabolic Activation (S9)	Result	Reference
In Vitro					
Bacterial Reverse Mutation	S. typhimurium TA98, TA100, TA1535, TA1537, TA1538	Up to 5000 µg/plate	With & Without	Negative	[5]
Chromosomal Aberration	Human Lymphocytes	Not specified	With & Without	Negative	[5]
Chromosomal Aberration	Human Lymphocytes	0 to 672 µM	Not Applicable	Positive	[7] [8]
Micronucleus Test	Human Lymphocytes	0 to 672 µM	Not Applicable	Positive	[7] [8]
Comet Assay	Human Lymphocytes	Up to 136 µg/plate	Not Applicable	Positive	[10]
In Vivo					
Micronucleus Test	Mouse Bone Marrow	Not specified	Not Applicable	Negative	[5]
Dominant Lethal Test	Mouse	Not specified	Not Applicable	Negative	[11] [12]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a representative methodology for the Ames test as typically conducted for regulatory submissions.

- **Test Strains:** *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537 are used to detect frameshift and base-pair substitution mutations.
- **Metabolic Activation:** Tests are performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone.
- **Procedure (Plate Incorporation Method):**
 - 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (**imazalil** dissolved in a suitable solvent like DMSO), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests) are added to 2.0 mL of molten top agar.
 - The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.
 - Plates are incubated at 37°C for 48-72 hours.
- **Controls:**
 - **Negative (Solvent) Control:** Vehicle used to dissolve **imazalil**.
 - **Positive Controls:** Known mutagens are used for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA100 with S9).
- **Data Analysis:** The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants to at least twice the solvent control value.

Genotoxicity Testing Workflow



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Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity Profile

The U.S. Environmental Protection Agency (EPA) has classified **imazalil** as "Likely to be carcinogenic in humans".^{[13][14]} This classification is based on the observation of liver tumors in long-term rodent bioassays.^[13] Similarly, in 2011, the state of California added **imazalil** to its Proposition 65 list of chemicals known to cause cancer.^{[15][16]}

Rodent Bioassay Findings

Long-term dietary studies in mice and rats have identified the liver as the primary target organ for **imazalil**-induced carcinogenicity.

- Mice: In a 23-month study, male Swiss albino mice showed a statistically significant increase in the incidence of liver adenomas and combined adenomas/carcinomas at the highest dose tested.^{[5][13]}
- Rats: A 2-year study in Wistar rats also demonstrated a significant increase in liver adenomas and combined adenomas/carcinomas in males at the highest dose.^{[13][14]} Effects in the thyroid were also noted.^[14]

Summary of Carcinogenicity Data

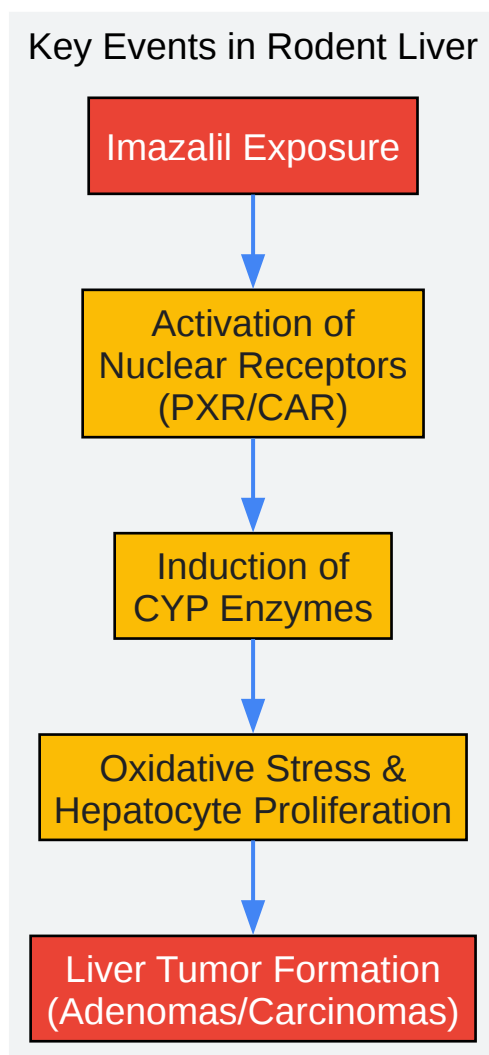
Species	Strain	Duration	Dose Levels (ppm in diet)	Key Findings	Reference
Mouse	Swiss albino	23 months	0, 50, 200, 600	Increased liver adenomas and combined adenomas/carcinomas in males at 600 ppm.	[5] [13]
Rat	Wistar	24 months	0, 5, 20, 80 mg/kg/day equivalent	Increased liver adenomas and combined adenomas/carcinomas in males at the highest dose.	[12] [13] [14]

Proposed Mode of Action for Liver Tumors

The development of liver tumors in rodents is considered to be a non-genotoxic, threshold-based process. The proposed mode of action involves the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). [\[17\]](#)[\[18\]](#)[\[19\]](#) This is a common pathway for liver tumor induction in rodents by various xenobiotics, including certain fungicides.

The key events are:

- Receptor Activation: **Imazalil** activates PXR and, at higher doses, CAR in rodent liver cells. [\[17\]](#)[\[18\]](#)
- Enzyme Induction: Activation of these receptors leads to the induction of cytochrome P450 (CYP) enzymes (e.g., Cyp3a11, Cyp2b10).[\[17\]](#)
- Cell Proliferation & Oxidative Stress: The sustained induction of CYPs can lead to increased oxidative stress and enhanced hepatocyte proliferation.[\[18\]](#)[\[20\]](#)
- Tumor Promotion: Chronic cell proliferation acts as a tumor promoter, leading to the clonal expansion of spontaneously initiated cells and the eventual formation of adenomas and carcinomas.



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Caption: Proposed non-genotoxic mode of action for **imazalil**-induced liver tumors.

Experimental Protocol: Rodent Carcinogenicity Bioassay

This protocol outlines a typical design for a long-term dietary carcinogenicity study.

- Test System: Male and female rodents from a standard strain (e.g., C57BL/6 mice or Wistar rats), approximately 6-8 weeks old at the start of the study.
- Group Size: Typically 50 animals per sex per group.
- Dose Administration: **Imazalil** is mixed into the basal diet at several concentrations (e.g., 0, 50, 200, 600 ppm). Doses are selected based on results from shorter-term toxicity studies (e.g., 90-day studies) to establish a maximum tolerated dose (MTD).
- Duration: The study duration is typically 18-24 months for mice and 24-30 months for rats.
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly for the first 3 months and then monthly.
 - Hematology and Clinical Chemistry: Blood samples are collected at interim points (e.g., 12 months) and at terminal sacrifice.
- Pathology:
 - All animals (including those that die prematurely) undergo a full necropsy.
 - Organ weights (especially liver) are recorded.
 - A comprehensive list of tissues from all animals is preserved, processed for histopathological examination, and evaluated by a veterinary pathologist.

- Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to compare treated groups with the concurrent control group.

Conclusion

The weight of evidence indicates that **imazalil** is not genotoxic in standard regulatory assays. [4] However, it is classified as a likely human carcinogen based on the induction of liver tumors in both mice and rats at high doses.[13] The proposed mode of action for this carcinogenicity is a non-genotoxic, receptor-mediated pathway involving the activation of PXR and CAR, leading to chronic hepatocyte proliferation.[17][18] This mechanism is considered to have a threshold and is a common pathway for liver tumor formation in rodents exposed to certain xenobiotics. The relevance of this mode of action to humans is a key consideration in the overall risk assessment.

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